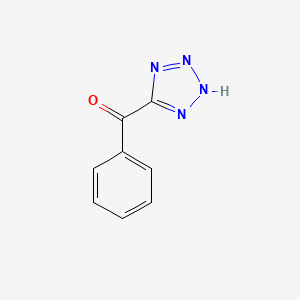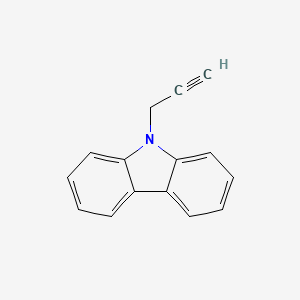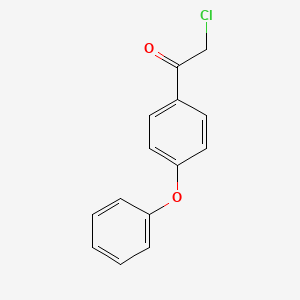
2-Chloro-1-(4-phenoxyphenyl)ethanone
カタログ番号 B1267187
CAS番号:
13075-63-3
分子量: 246.69 g/mol
InChIキー: KXYJNSJYQCRPRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-1-(4-phenoxyphenyl)ethanone” is a chemical compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of “2-Chloro-1-(4-phenoxyphenyl)ethanone” involves several steps. The process starts with 20g of diphenoxy ether and 100 ml of dichloromethane in a three-necked flask. Anhydrous A1C13 (23.5g) is added, and the mixture is cooled to 0°C. Chloroacetyl chloride is then slowly added while maintaining the temperature at -5 5°C. After the dropwise addition is complete, the ice salt water bath is removed, and the reaction is allowed to return to room temperature. The reaction is stirred for 2 3h until TLC monitoring indicates that the reaction is complete. The reaction solution is slowly poured into 10% ice in dilute hydrochloric acid (pH = 4) and stirred for 30 minutes. The organic phases are combined, washed with 3 x 100 ml of water, and adjusted to neutral with a 2% NaHCO3 solution. The solution is dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure. Recrystallization yields an off-white solid, i.e., Compound I-5-1-1, with a yield of 64% .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-phenoxyphenyl)ethanone” is represented by the InChI code1S/C14H11ClO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 . Physical And Chemical Properties Analysis
“2-Chloro-1-(4-phenoxyphenyl)ethanone” is a solid substance . It has a molecular weight of 246.69 and a molecular formula of C14H11ClO2 .科学的研究の応用
Synthesis and Antimicrobial Activity
- Synthesis of Pyrimidinone Derivatives : The compound is used in synthesizing pyrimidinone derivatives, which show potential antimicrobial activity against bacteria like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave et al., 2013).
Characterization and Biological Evaluation
- Formation of Aminoquinolines : It is involved in the formation of aminoquinoline derivatives under Vilsmeier conditions, which can have biological implications (Amaresh & Perumal, 1998).
- Structural Chemistry in Anti-inflammatory Activity : The compound's derivatives exhibit anti-inflammatory activity, with specific structural properties influencing this activity (Singh et al., 2020).
Biotransformation and Enantioselective Synthesis
- Biotransformation in Drug Synthesis : A strain of Acinetobacter sp. utilizes a derivative of this compound for the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent (Miao et al., 2019).
Physicochemical Properties and Conformational Studies
- Physicochemical Characterization : This compound's derivatives were characterized using methods like IR, UV, and NMR spectroscopy, providing insights into their physicochemical properties (Čižmáriková et al., 2002).
Structural and Theoretical Analysis
- Crystal Structure Analysis : A derivative of this compound had its crystal structure analyzed using single crystal XRD and DFT computational methods, aiding in understanding its molecular structure (Majumdar, 2016).
Corrosion Inhibition
- Application in Corrosion Inhibition : Schiff bases derived from this compound have been evaluated for their efficiency as corrosion inhibitors on carbon steel in acidic environments (Hegazy et al., 2012).
Novel Synthetic Approaches
- Microwave-Assisted Synthesis : The compound's derivatives are used in microwave-assisted synthesis, showcasing efficient and eco-friendly chemical reactions (Soares et al., 2015).
特性
IUPAC Name |
2-chloro-1-(4-phenoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYJNSJYQCRPRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304802 |
Source


|
| Record name | 2-chloro-1-(4-phenoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-phenoxyphenyl)ethanone | |
CAS RN |
13075-63-3 |
Source


|
| Record name | 13075-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-1-(4-phenoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-Bromo-5-nitroquinoline
98203-04-4
1-Methyl-2,6-diphenylpiperidin-4-one
39653-65-1
2-Bromoethyl 3,4-dimethylphenyl ether
3351-53-9

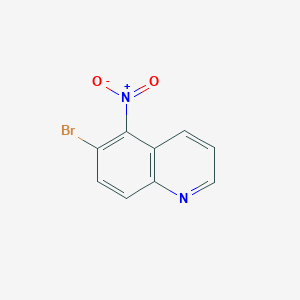
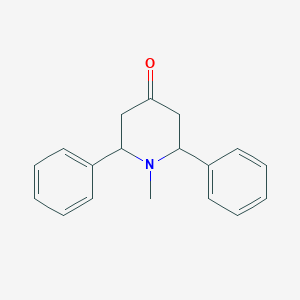
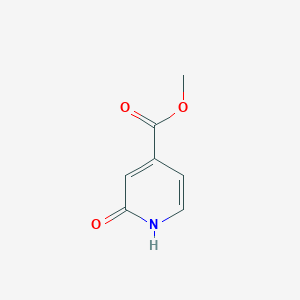
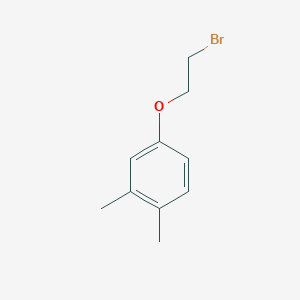
![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)
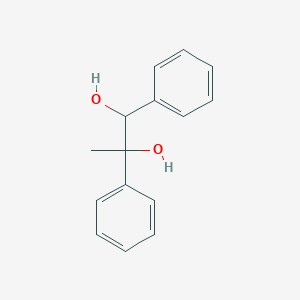
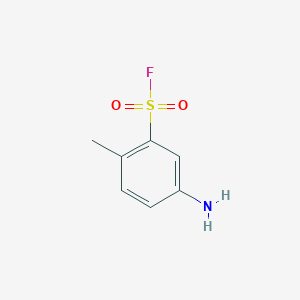
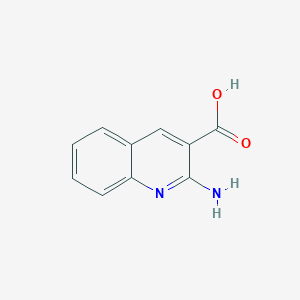
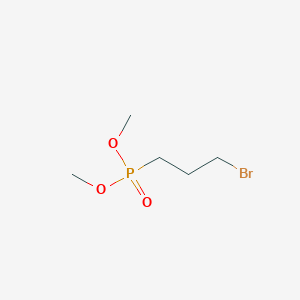
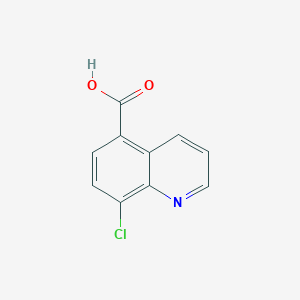
![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)
